N-Boc-16-amino-hexadecanoic acid

Description

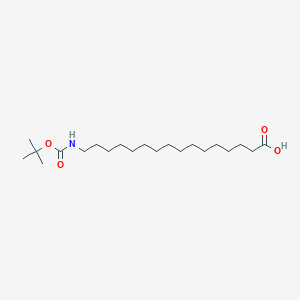

N-Boc-16-amino-hexadecanoic acid is a synthetic, Boc (tert-butoxycarbonyl)-protected ω-amino fatty acid derivative. Its structure comprises a 16-carbon saturated alkyl chain with an amino group at the terminal (ω) position, protected by a Boc group. This modification enhances stability during organic synthesis, particularly in peptide coupling reactions, while maintaining solubility in organic solvents.

Properties

IUPAC Name |

16-[(2-methylpropan-2-yl)oxycarbonylamino]hexadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4/c1-21(2,3)26-20(25)22-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(23)24/h4-18H2,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLNQFZBFIXXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Boc-16-amino-hexadecanoic acid involves multiple steps. The synthetic route typically includes the protection of functional groups, formation of the carbon backbone, and subsequent deprotection. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and reproducibility.

Chemical Reactions Analysis

N-Boc-16-amino-hexadecanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Peptide Synthesis and Modification

N-Boc-16-amino-hexadecanoic acid serves as a versatile building block in the synthesis of lipidated peptides. The incorporation of fatty acids into peptides can enhance their biological activity and membrane permeability. This compound facilitates the formation of lipidated peptides that exhibit improved interactions with cellular membranes, which is crucial for therapeutic efficacy.

Case Study: Lipidation for Enhanced Membrane Interaction

A study demonstrated that lipidation of peptides using compounds like this compound significantly improved their ability to penetrate cell membranes. The results indicated that lipidated peptides exhibited enhanced cellular uptake compared to their non-lipidated counterparts, thereby increasing their potential as drug delivery agents .

Drug Delivery Systems

The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property is particularly beneficial in developing drug delivery systems that enhance the solubility and bioavailability of poorly soluble therapeutic agents.

Table: Comparison of Drug Delivery Systems Using this compound

| System Type | Advantages | Limitations |

|---|---|---|

| Micelles | Improved solubility of hydrophobic drugs | Stability issues under physiological conditions |

| Liposomes | Enhanced drug encapsulation and release profiles | Potential toxicity from phospholipid components |

| Nanoparticles | Targeted delivery and controlled release | Complex preparation methods |

Therapeutic Applications

This compound has shown promise in various therapeutic applications, particularly in cancer treatment and infectious diseases. Its ability to modify peptide structures enhances their stability and efficacy in vivo.

Case Study: Antitumor Activity

Research has indicated that lipidated peptides synthesized with this compound exhibit significant antitumor activity. The lipidation process not only improves the pharmacokinetics of the peptides but also enhances their interaction with cancer cell membranes, leading to increased cytotoxic effects .

Immunological Applications

The incorporation of this compound into vaccine formulations has been explored for its potential to enhance immune responses. By modifying antigens with this compound, researchers aim to improve the immunogenicity of vaccines.

Case Study: Vaccine Development

A study highlighted the use of lipidated antigens derived from this compound in developing a novel vaccine platform. The lipidation was found to elicit stronger antibody responses compared to non-lipidated versions, suggesting that this approach could be beneficial for designing more effective vaccines against various pathogens .

Mechanism of Action

The mechanism of action of N-Boc-16-amino-hexadecanoic acid involves its interaction with specific molecular targets. These interactions can modulate various pathways and processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Challenges

- Synthetic Challenges: this compound requires multi-step synthesis from palmitic acid, involving bromination, Gabriel synthesis for amino group introduction, and Boc protection. Yield optimization remains a focus .

- Safety Considerations: Derivatives like 16-hydroxyhexadecanoic acid require handling precautions (e.g., S24/25: avoid skin/eye contact) ; Boc-protected compounds may release toxic gases (e.g., CO2) during deprotection.

Biological Activity

N-Boc-16-amino-hexadecanoic acid (N-Boc-16-AHA) is a derivative of hexadecanoic acid, which has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of N-Boc-16-AHA, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of hexadecanoic acid. This modification enhances its stability and solubility, making it suitable for various biological applications.

1. Anti-inflammatory Properties

Research indicates that fatty acids similar to N-Boc-16-AHA exhibit significant anti-inflammatory effects. For instance, n-hexadecanoic acid has been shown to inhibit phospholipase A2, an enzyme involved in the inflammatory response. This inhibition suggests that N-Boc-16-AHA may also possess similar anti-inflammatory properties by modulating enzyme activity related to inflammation .

2. Antioxidant Activity

Fatty acids can influence oxidative stress levels in cells. Studies have demonstrated that certain saturated fatty acids can reduce reactive oxygen species (ROS) levels, thereby exerting antioxidant effects. This property is crucial as oxidative stress is linked to various diseases, including cancer and diabetes .

3. Antimicrobial Effects

The antimicrobial activity of fatty acids has been well-documented. N-Hexadecanoic acid has shown efficacy against various pathogens, suggesting that N-Boc-16-AHA might share these properties due to its structural similarities. The mechanism typically involves disrupting microbial cell membranes, leading to cell lysis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of phospholipase A2 | |

| Antioxidant | Reduction in ROS levels | |

| Antimicrobial | Efficacy against E. coli and other pathogens |

Case Study: Anticancer Potential

A study investigated the effects of fatty acids on colon cancer cell lines. It was found that n-hexadecanoic acid significantly increased apoptosis in treated cells compared to untreated controls. This suggests that N-Boc-16-AHA could potentially induce similar apoptotic pathways, making it a candidate for further anticancer research .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for therapeutic applications:

- Cancer Therapy : Due to its potential to induce apoptosis in cancer cells, N-Boc-16-AHA could be explored as a novel anticancer agent.

- Anti-inflammatory Drugs : Its ability to inhibit phospholipase A2 may lead to the development of new anti-inflammatory medications.

- Antimicrobial Agents : The compound's antimicrobial properties could be harnessed in developing treatments for bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.